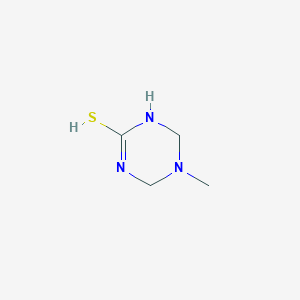![molecular formula C13H18N4O3 B7777171 2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B7777171.png)
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyimino group, and a morpholinylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-morpholin-4-ylbenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to reductive amination with an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(4-morpholin-4-ylphenyl)propanenitrile
- 3-amino-3-(3-bromo-4-morpholin-4-ylphenyl)propionic acid
Uniqueness
Compared to similar compounds, 2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-3-hydroxyimino-N-(4-morpholin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-12(16-19)9-13(18)15-10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,19H,5-9H2,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNVHORFJHDILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
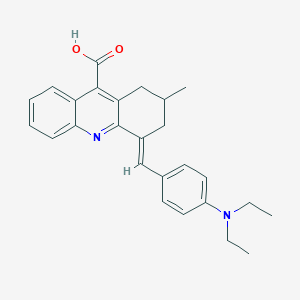
![5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B7777100.png)
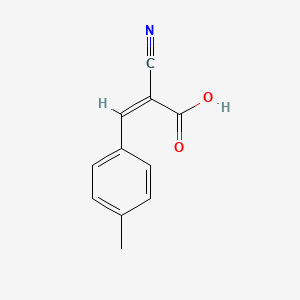
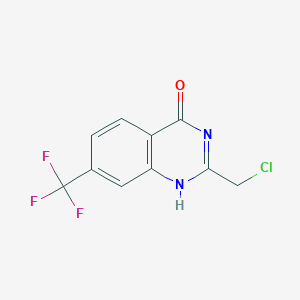
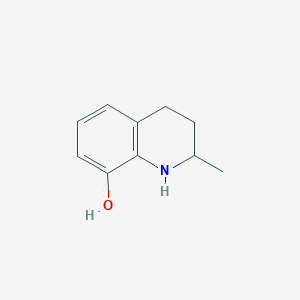
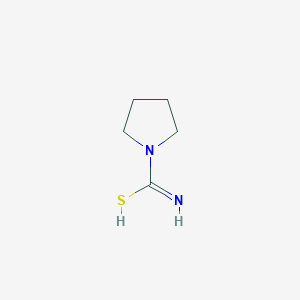
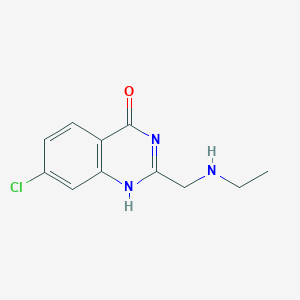
![3-[6-(diethylsulfamoyl)-3-propyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7777138.png)
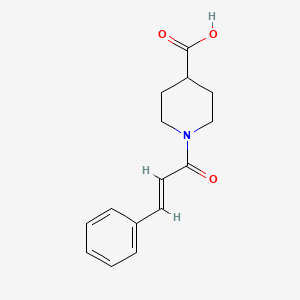
![4-[[2-(2-anilino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid](/img/structure/B7777163.png)
![1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B7777165.png)
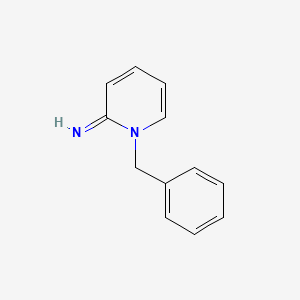
![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine](/img/structure/B7777187.png)
